Fmoc-4-(4-trifluoromethylphenyl)-L-phenylalanine
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Overview
Description
Fmoc-4-(4-trifluoromethylphenyl)-L-phenylalanine is a synthetic amino acid derivative commonly used in peptide synthesis. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a trifluoromethylphenyl group, and a phenylalanine backbone. This compound is particularly valuable in the field of medicinal chemistry and biochemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-4-(4-trifluoromethylphenyl)-L-phenylalanine typically involves the following steps:
Fmoc Protection: The amino group of L-phenylalanine is protected using fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate.
Trifluoromethylation: The phenyl ring of the protected phenylalanine is then subjected to trifluoromethylation using a trifluoromethylating agent like trifluoromethyl iodide (CF3I) under specific conditions.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated peptide synthesizers. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Fmoc-4-(4-trifluoromethylphenyl)-L-phenylalanine undergoes various chemical reactions, including:
Deprotection: Removal of the Fmoc group using a base like piperidine.
Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Substitution Reactions: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF).
Coupling: DIC and HOBt in DMF or dichloromethane (DCM).
Substitution: Electrophilic reagents under acidic or basic conditions.
Major Products
Deprotected Amino Acid: L-phenylalanine with a trifluoromethylphenyl group.
Peptides: Peptides containing this compound as a residue.
Scientific Research Applications
Fmoc-4-(4-trifluoromethylphenyl)-L-phenylalanine is widely used in scientific research, including:
Peptide Synthesis: As a building block in the synthesis of peptides and proteins.
Medicinal Chemistry: In the design and development of peptide-based drugs.
Biochemistry: For studying protein-protein interactions and enzyme-substrate interactions.
Industrial Applications: In the production of pharmaceuticals and biotechnological products.
Mechanism of Action
The mechanism of action of Fmoc-4-(4-trifluoromethylphenyl)-L-phenylalanine involves its incorporation into peptides and proteins, where it can influence the structure and function of the resulting molecules. The trifluoromethyl group can enhance the lipophilicity and metabolic stability of peptides, while the Fmoc group facilitates the synthesis and purification of peptides.
Comparison with Similar Compounds
Similar Compounds
- Fmoc-4-trifluoromethyl-D-homophenylalanine
- Fmoc-4-trifluoromethyl-L-homophenylalanine
Uniqueness
Fmoc-4-(4-trifluoromethylphenyl)-L-phenylalanine is unique due to its specific combination of the Fmoc protecting group, the trifluoromethylphenyl group, and the L-phenylalanine backbone. This combination imparts distinct chemical and physical properties that are advantageous in peptide synthesis and medicinal chemistry.
Properties
Molecular Formula |
C31H24F3NO4 |
---|---|
Molecular Weight |
531.5 g/mol |
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[4-(trifluoromethyl)phenyl]phenyl]propanoic acid |
InChI |
InChI=1S/C31H24F3NO4/c32-31(33,34)22-15-13-21(14-16-22)20-11-9-19(10-12-20)17-28(29(36)37)35-30(38)39-18-27-25-7-3-1-5-23(25)24-6-2-4-8-26(24)27/h1-16,27-28H,17-18H2,(H,35,38)(H,36,37) |
InChI Key |
JOBSKOBXLFDFCO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)C5=CC=C(C=C5)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
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